molecular formula C21H16N6O3 B14106385 N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14106385
M. Wt: 400.4 g/mol
InChI Key: JEPPKQBPYGLTOC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4-one family, characterized by a fused heterocyclic core (pyrazole and triazine rings) with a naphthalen-1-yl group at position 2 and an acetamide side chain at position 5. The acetamide is substituted with a 5-methyl-1,2-oxazol-3-yl group, a structural feature that distinguishes it from related derivatives.

Properties

Molecular Formula

C21H16N6O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C21H16N6O3/c1-13-9-19(25-30-13)23-20(28)11-26-21(29)18-10-17(24-27(18)12-22-26)16-8-4-6-14-5-2-3-7-15(14)16/h2-10,12H,11H2,1H3,(H,23,25,28)

InChI Key

JEPPKQBPYGLTOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:

    Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Naphthalene derivatives: These are often synthesized through Friedel-Crafts acylation or alkylation reactions.

    Pyrazole and triazine rings: These can be synthesized through condensation reactions involving hydrazines and nitriles or amidines.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. Catalysts and solvents play a crucial role in optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to active sites and preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related pyrazolo-triazine derivatives, focusing on substituent effects:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 5-methyl-1,2-oxazol-3-yl Not explicitly stated (inferred: ~C₂₄H₂₀N₆O₃) ~464.47 Oxazole substituent, naphthalene core Under investigation
N-(4-methoxybenzyl)-2-[...]acetamide 4-methoxybenzyl C₂₅H₂₁N₅O₃ 439.5 Methoxy group enhances solubility Potential anticancer, antimicrobial
N-(4-methylbenzyl)-2-[...]acetamide 4-methylbenzyl C₂₅H₂₁N₅O₂ 423.5 Methylbenzyl improves lipophilicity Analgesic applications explored
N-(butan-2-yl)-2-[...]acetamide Butan-2-yl C₂₃H₂₃N₅O₂ 409.46 Aliphatic chain increases flexibility Broad-spectrum activity predicted
N-[(2-chlorophenyl)methyl]-2-[...]acetamide 2-chlorophenylmethyl C₂₄H₁₈ClN₅O₂ 456.89 Chlorine enhances electrophilicity Enzyme inhibition studies ongoing

Physicochemical Properties

  • Solubility : The oxazole substituent likely increases polarity compared to benzyl or aliphatic analogs, though exact data are pending. Methoxybenzyl derivatives (e.g., ) show superior aqueous solubility.
  • Stability : The acetamide linkage is susceptible to hydrolysis under acidic/basic conditions, necessitating formulation studies for drug development .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological properties of this compound based on diverse sources.

Synthesis

The compound is synthesized through a series of chemical reactions involving isoxazole derivatives and pyrazolo-triazine frameworks. The synthetic pathways often include the use of metal-free conditions to enhance yield and reduce environmental impact. Various methodologies have been explored to optimize the synthesis, including the protection and deprotection of functional groups to achieve the desired structure .

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance:

Bacterial Strain Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaHigh resistance observed

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in various biological processes. Notably:

  • Monoamine Oxidase (MAO) : Preliminary studies suggest that certain analogs of the compound may inhibit MAO activity, which is crucial for neurotransmitter regulation .
Enzyme Inhibition Activity Reference
Monoamine OxidaseModerate inhibition
AcetylcholinesteraseNo significant activity

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

Cancer Cell Line Effect Reference
HeLa (cervical cancer)Induction of apoptosis
MCF7 (breast cancer)Cell cycle arrest observed

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that the compound showed superior efficacy against certain resistant strains of bacteria.
  • Cancer Research : A recent publication reported that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of breast cancer.

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